molecular formula C9H6Cl2O2 B2384685 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 27407-09-6

7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2384685
CAS RN: 27407-09-6
M. Wt: 217.05
InChI Key: JFQZFACTKZZVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one” belongs to the class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3,4-Dihydro-1H-2-benzopyran-1-one, consists of a benzene ring fused to a pyran ring . The exact structure of “this compound” would likely be similar, with two chlorine atoms attached at the 7 and 8 positions of the benzopyran ring system.

Mechanism of Action

7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one inhibits VKOR by binding to its active site and preventing the reduction of vitamin K epoxide to vitamin K hydroquinone. As a result, the synthesis of vitamin K-dependent clotting factors is inhibited, leading to anticoagulant effects. This compound has a long half-life, which makes it an effective anticoagulant agent.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and antioxidant effects. It has been shown to reduce the risk of thrombosis and stroke in animal models. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one in lab experiments is its well-established mechanism of action. It is a potent inhibitor of VKOR and has been extensively studied in various animal models. Additionally, this compound has a long half-life, which makes it an effective anticoagulant agent. However, one of the limitations of using this compound is its potential for off-target effects. It has been shown to inhibit other enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1) and xanthine oxidase (XO), which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one in scientific research. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy. Another potential application is in the treatment of neurodegenerative diseases. This compound has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. Finally, this compound may have applications in the field of regenerative medicine. It has been shown to enhance the differentiation of stem cells into endothelial cells, which may have implications for the treatment of cardiovascular diseases.

Scientific Research Applications

7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one is widely used in scientific research as an inhibitor of vitamin K epoxide reductase (VKOR). VKOR is an enzyme that is involved in the synthesis of vitamin K-dependent clotting factors, such as prothrombin and factor VII. By inhibiting VKOR, this compound prevents the synthesis of these clotting factors, leading to anticoagulant effects.

properties

IUPAC Name

7,8-dichloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZFACTKZZVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27407-09-6
Record name 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 mg of 3-(2,3-dichlorophenoxy)propionic acid, is stirred in 50 ml. of liquid hydrogen fluoride surrounded by a solid carbon dioxide/acetone bath. This slurry is allowed to stir overnight without replenishing the cooling bath. The hydrogen fluoride is removed by a stream of air. The residual solid was then dissolved in ether and washed with 10% aqueous sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulphate and the solvent is evaporated to give the required chromanone with sufficient purity.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.